N-Methyl-2-morpholinoethanamine hydrochloride N-Methyl-2-morpholinoethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 160938-09-0
VCID: VC2728641
InChI: InChI=1S/C7H16N2O.ClH/c1-8-2-3-9-4-6-10-7-5-9;/h8H,2-7H2,1H3;1H
SMILES: CNCCN1CCOCC1.Cl
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol

N-Methyl-2-morpholinoethanamine hydrochloride

CAS No.: 160938-09-0

Cat. No.: VC2728641

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-morpholinoethanamine hydrochloride - 160938-09-0

Specification

CAS No. 160938-09-0
Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
IUPAC Name N-methyl-2-morpholin-4-ylethanamine;hydrochloride
Standard InChI InChI=1S/C7H16N2O.ClH/c1-8-2-3-9-4-6-10-7-5-9;/h8H,2-7H2,1H3;1H
Standard InChI Key MQJVFGGLSUSGJF-UHFFFAOYSA-N
SMILES CNCCN1CCOCC1.Cl
Canonical SMILES CNCCN1CCOCC1.Cl

Introduction

Chemical Structure and Identification

Molecular Structure and Nomenclature

N-Methyl-2-morpholinoethanamine hydrochloride is derived from the free base N-Methyl-2-morpholinoethanamine (CAS: 41239-40-1) . The parent compound consists of a morpholine heterocycle connected to an ethanamine chain that bears an N-methyl substitution.

The compound's structural components include:

  • A morpholine ring (six-membered heterocycle containing oxygen and nitrogen)

  • A two-carbon ethyl linker

  • A secondary amine with methyl substitution

  • Hydrochloride salt formation at the basic nitrogen

Table 1: Chemical Identifiers

ParameterValue
Parent Compound CAS41239-40-1
Chemical FormulaC₇H₁₆N₂O·HCl
Molecular Weight180.68 g/mol
IUPAC NameMethyl[2-(morpholin-4-yl)ethyl]amine hydrochloride
Common SynonymsN-Methyl-2-morpholin-4-ylethanamine hydrochloride

Physical Properties

The physical properties of N-Methyl-2-morpholinoethanamine hydrochloride can be extrapolated from the known properties of its free base form, taking into account the typical modifications that occur during salt formation.

Table 2: Physical Properties

PropertyFree Base ValueHydrochloride Salt (Estimated)
Physical StateLiquid at room temperatureCrystalline solid
Boiling Point219.33°C (EPA T.E.S.T.) or 206.56°C (EPI Suite) Higher decomposition point
Melting Point24.13°C (EPI Suite) Likely 150-250°C (typical for HCl salts)
Density0.95 g/cm³ (EPA T.E.S.T.) Higher than free base
Flash Point82.84°C (EPA T.E.S.T.) Higher than free base
Water Solubility783,561 mg/L (EPA T.E.S.T.) Higher solubility than free base
ColorColorless to pale yellowWhite to off-white

The hydrochloride salt form typically displays enhanced water solubility and stability compared to the free base, which makes it advantageous for pharmaceutical and research applications. The crystalline nature of the salt also facilitates handling, storage, and precise dosing in various contexts.

Chemical Properties and Reactivity

Acid-Base Properties

N-Methyl-2-morpholinoethanamine contains two basic nitrogen atoms - one in the morpholine ring and another in the methylethanamine side chain. The hydrochloride salt formation typically occurs at the more basic secondary amine nitrogen rather than the morpholine nitrogen due to the higher basicity of aliphatic amines compared to those in heterocycles.

Synthesis Routes

The synthesis of N-Methyl-2-morpholinoethanamine hydrochloride would typically involve:

  • Preparation of the free base through one of several approaches:

    • Reductive amination of morpholine with an appropriate aminoaldehyde

    • Nucleophilic substitution of morpholine with a suitable halogenated N-methylethanamine

    • Michael addition followed by reduction

  • Conversion to the hydrochloride salt:

    • Treatment of the free base with hydrogen chloride in an appropriate solvent (typically anhydrous diethyl ether or isopropanol)

    • Precipitation and isolation of the crystalline salt

The synthetic approach would need to address regioselectivity concerns to ensure reaction at the desired positions.

Structural Relationships and Analogues

Related Compounds

Several structurally related compounds appear in the literature, which may share similar properties or applications:

Table 3: Structural Analogues

CompoundCAS NumberRelationship
N-Methyl-2-(4-morpholinyl)-2-phenylethanamine866781-89-7 Contains additional phenyl group
N-ethyl-2-morpholin-4-ylethanamine-Ethyl instead of methyl substituent
2-Morpholin-4-yl-propylamine1005-04-5 Homologated chain with primary amine
2-morpholin-4-ylpropan-1-ol69296-06-6 Alcohol instead of amine functionality
N-methyl-2-(methylthio)ethanamine HCl98021-13-7 Methylthio instead of morpholino group

Structure-Activity Considerations

In compounds containing morpholine rings, the morpholino group often serves as a metabolically stable, moderately basic moiety that can enhance pharmacokinetic properties. The N-methyl group on the ethanamine chain can influence:

  • Lipophilicity and membrane permeability

  • Hydrogen bonding capacity

  • Metabolic stability

  • Receptor binding profiles

The transformation to a hydrochloride salt typically enhances water solubility while preserving the core pharmacophore structure, potentially improving bioavailability in pharmaceutical applications.

Applications and Research Context

Current Research Status

  • Morpholino thiophenes have been studied as novel antimycobacterial agents, with various substitution patterns affecting activity and microsomal stability .

  • The N-methyl amide derivatives in related compounds have shown specific activity profiles but can negatively impact mouse microsomal stability .

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